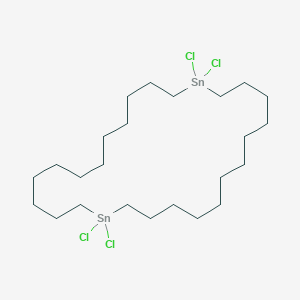
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is a chemical compound with the molecular formula C26H52Cl4Sn2. This compound is part of the organotin family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of tin atoms in its structure makes it unique and valuable for specific chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- typically involves the reaction of organotin precursors with chlorinating agents. One common method includes the reaction of hexachloroacetone with triethyl phosphite to form an enol phosphate intermediate, which then reacts with sodium trifluoroethoxide/trifluoroethanol in the presence of cyclic 1,3-dienes . This method ensures the selective formation of the tetrachloro-substituted product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- involves its interaction with molecular targets, such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, leading to changes in their activity and function. This interaction can affect cellular pathways and processes, making the compound valuable for research in biochemistry and pharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachloroacetone: Used as a precursor in the synthesis of tetrachloro-substituted compounds.
1,1,2,2-Tetrachloroethane: An industrial solvent with similar chlorinated structure.
Uniqueness
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is unique due to its organotin structure, which imparts specific reactivity and applications not found in other chlorinated compounds. Its ability to form stable complexes with biomolecules and its diverse reactivity make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
105162-89-8 |
|---|---|
Formule moléculaire |
C24H48Cl4Sn2 |
Poids moléculaire |
715.9 g/mol |
Nom IUPAC |
1,1,14,14-tetrachloro-1,14-distannacyclohexacosane |
InChI |
InChI=1S/2C12H24.4ClH.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;;;;/h2*1-12H2;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
SUDPRLGLHOELHN-UHFFFAOYSA-J |
SMILES canonique |
C1CCCCCC[Sn](CCCCCCCCCCCC[Sn](CCCCC1)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


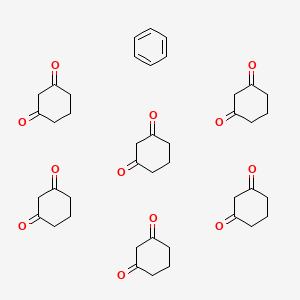

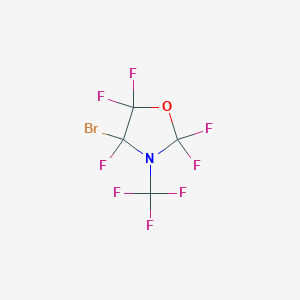
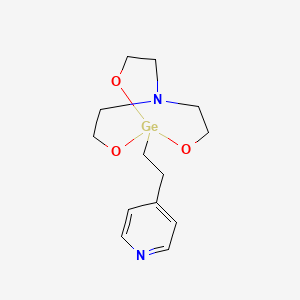
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
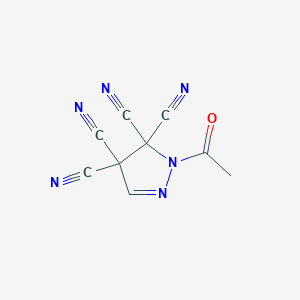
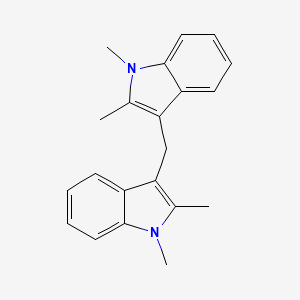
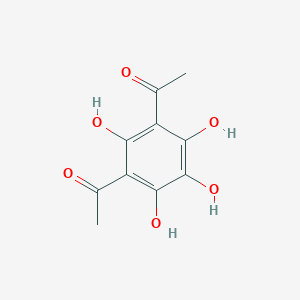
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
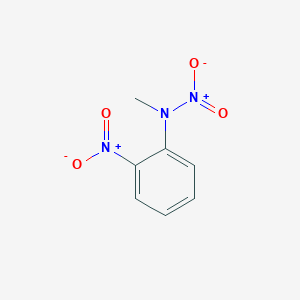
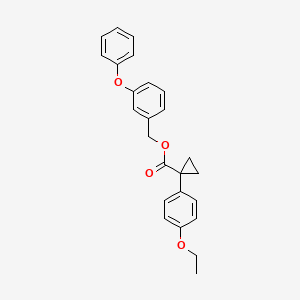

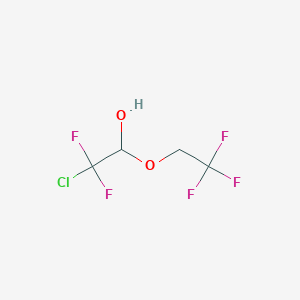
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
